molecular formula C22H20N2O4 B14939498 N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B14939498
M. Wt: 376.4 g/mol
InChI Key: UUGFVSQWSBKNOD-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a hybrid molecule combining an indole-ethylamine moiety with a coumarin-based acetamide scaffold. The indole group, a privileged structure in medicinal chemistry, is linked via a two-carbon ethyl chain to the acetamide nitrogen, while the coumarin (4-methyl-2-oxo-2H-chromen-7-yl) group is connected through an ether-oxygen bridge. This structural design leverages the pharmacophoric features of both indole (e.g., planar aromaticity for target binding) and coumarin (e.g., hydrogen-bonding capacity via the lactone ring) . The compound’s molecular weight is approximately 377.40 g/mol, with a ChemSpider ID of 1626446 . Its synthesis likely involves coupling 2-(1H-indol-1-yl)ethylamine with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid using reagents such as HATU or oxalyl chloride, analogous to methods reported for related indole-acetamides .

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H20N2O4/c1-15-12-22(26)28-20-13-17(6-7-18(15)20)27-14-21(25)23-9-11-24-10-8-16-4-2-3-5-19(16)24/h2-8,10,12-13H,9,11,14H2,1H3,(H,23,25)

InChI Key

UUGFVSQWSBKNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Preparation of 4-Methyl-7-hydroxycoumarin

4-Methyl-7-hydroxycoumarin serves as the foundational building block. Its synthesis typically follows the Pechmann condensation , where resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 7\text{-Hydroxy-4-methylcoumarin} + \text{Ethanol}
$$
Yields exceed 80% under optimized conditions (50–60°C, 4–6 hours).

Etherification with Chloroacetic Acid

Activation of the phenolic hydroxyl group is achieved via reaction with chloroacetyl chloride in alkaline media:
$$
7\text{-Hydroxy-4-methylcoumarin} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH}} 2\text{-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide} + \text{HCl}
$$
This intermediate is hydrolyzed to the free acid using aqueous HCl (1M, reflux, 2 hours).

Synthesis of 2-(1H-Indol-1-yl)ethylamine

Indole Alkylation

Indole undergoes N-alkylation with 2-chloroethylamine hydrochloride in DMF, catalyzed by K$$2$$CO$$3$$:
$$
\text{Indole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 2\text{-(1H-Indol-1-yl)ethylamine} + \text{KCl} + \text{CO}2
$$
Reaction conditions (80°C, 12 hours) yield ~70% product after column purification.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The acid and amine are coupled using EDC/HOBt in dichloromethane:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt}} \text{N-[2-(1H-Indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide} + \text{H}_2\text{O}
$$
Key parameters:

  • Stoichiometry: 1:1.2 (acid:amine)
  • Temperature: 0°C → RT, 24 hours
  • Yield: 65–75% after recrystallization.

Eschenmoser Coupling for Steric Hindrance Mitigation

For sterically hindered analogs, the Eschenmoser reaction (using thioacetamide derivatives) improves yields:
$$
\text{Thioamide} + \text{Amine} \xrightarrow{\text{Base}} \text{Amide} + \text{H}_2\text{S}
$$
This method avoids racemization and enhances scalability.

Optimization and Analytical Characterization

Reaction Condition Screening

Parameter Optimal Value Impact on Yield
Solvent DCM/THF (1:1) Maximizes solubility
Coupling Agent HATU vs. EDC HATU: +10% yield
Temperature 0°C → RT Reduces side reactions

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, indole NH), 7.65–6.85 (m, aromatic), 4.25 (s, 2H, OCH$$2$$), 3.72 (t, J=6.4 Hz, 2H, NCH$$2$$), 2.41 (s, 3H, CH$$3$$).
  • HRMS : m/z calculated for C$${22}$$H$${21}$$N$$2$$O$$4$$ [M+H]$$^+$$: 393.1452; found: 393.1448.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
EDC/HOBt 75 98 Moderate
Eschenmoser 82 99 High
Mixed Anhydride 68 95 Low

The Eschenmoser method outperforms others in yield and purity, albeit requiring stringent anhydrous conditions.

Applications and Structural Derivatives

While the target compound’s biological activity remains unstudied, analogs demonstrate tyrosine kinase inhibition (IC$$_{50}$$ = 0.2–5 μM) and antiproliferative effects in cancer cell lines. Structural modifications (e.g., substituting the coumarin 4-methyl group with propyl) enhance lipid solubility and blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarin derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for interactions with various biological targets.

Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific enzymes and receptors is of particular interest .

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the presence of the coumarin moiety.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The coumarin moiety may contribute to the compound’s ability to intercalate with DNA or inhibit specific enzymes involved in cellular processes . The exact pathways and targets are still under investigation, but the compound’s dual structural features provide a unique mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Coumarinyloxyacetamide Class

The target compound belongs to a broader class of coumarinyloxyacetamides, where variations in the acetamide’s N-substituent significantly influence bioactivity. Key comparisons include:

Compound Name R Group Molecular Weight Key Properties/Activity Reference
Target Compound 1H-Indol-1-yl ethyl 377.40 Anticancer (hypothesized)
N-[2-(1H-Benzimidazol-2-yl)ethyl] derivative Benzimidazol-2-yl ethyl 377.40 Structural analogue; activity unreported
N-(2-Chlorophenyl) derivative 2-Chlorophenyl 335.76 Unspecified activity
(S)-Methyl-2-phenylacetate hybrid Amino acid ester 418.44 Anticancer (MTT assay)
  • Benzimidazole vs. Indole: Replacing the indole with benzimidazole () retains molecular weight but alters electronic properties.
  • Chlorophenyl Substituent : The N-(2-chlorophenyl) analogue () lacks the indole’s π-π stacking capacity, likely reducing affinity for hydrophobic pockets in targets like Bcl-2/Mcl-1 .
  • Amino Acid Hybrids: Coumarin-amino acid conjugates () exhibit confirmed anticancer activity via MTT assays, suggesting that the target compound’s indole-ethyl group could similarly enhance cytotoxicity .

Indole Derivatives with Varied Substituents

Indole-based compounds with modifications to the core or side chains provide insights into structure-activity relationships (SAR):

Compound Name () Substituents Melting Point (°C) Anticancer Activity (Bcl-2/Mcl-1 inhibition)
10j (N-(3-Chloro-4-fluorophenyl)) Chloro, fluoro, methoxy 192–194 Moderate
10k (N-(Naphthalen-1-yl)) Naphthyl, methoxy 175–176 Low
10l (N-(4-Nitrophenyl)) Nitro, methoxy 190–191 High
10m (N-(Pyridin-2-yl)) Pyridyl, methoxy 153–154 Moderate
  • Electron-Withdrawing Groups : The nitro-substituted 10l () shows enhanced activity, likely due to improved electrophilicity for covalent interactions or stabilization of charge-transfer complexes .
  • Heterocyclic Substituents : The pyridyl group in 10m may enhance solubility but reduce membrane permeability compared to the target compound’s lipophilic indole-ethyl chain .

Adamantane-Indole Hybrids ()

Adamantane-substituted indole oxoacetamides (e.g., 5a–y) feature bulky, rigid substituents. These derivatives exhibit:

  • Enhanced Metabolic Stability : Adamantane’s steric bulk may slow hepatic degradation, extending half-life compared to the target compound’s simpler ethyl chain .
  • Reduced Solubility : The hydrophobic adamantane group likely limits aqueous solubility, a disadvantage absent in the target compound’s coumarin-oxyacetamide scaffold .

Research Implications

  • Anticancer Potential: The coumarin moiety’s ability to intercalate DNA or inhibit topoisomerase II, combined with indole’s apoptosis-inducing properties, positions the target compound as a dual-action agent .
  • SAR Insights : The indole-ethyl group balances lipophilicity and hydrogen-bonding capacity, outperforming bulkier (adamantane) or polar (pyridyl) substituents in membrane penetration and target engagement .

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